methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetate

Description

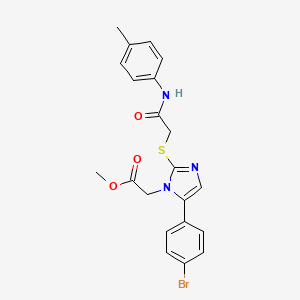

The compound methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetate is a heterocyclic molecule featuring:

- A 1H-imidazole core substituted at position 5 with a 4-bromophenyl group.

- A thioether linkage at position 2, connecting to a 2-oxoethylamine moiety bearing a p-tolyl group.

- An acetate ester at position 1 of the imidazole ring.

This structure combines aromatic, sulfur-containing, and amide functionalities, making it a candidate for diverse biological or material applications.

Properties

IUPAC Name |

methyl 2-[5-(4-bromophenyl)-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O3S/c1-14-3-9-17(10-4-14)24-19(26)13-29-21-23-11-18(25(21)12-20(27)28-2)15-5-7-16(22)8-6-15/h3-11H,12-13H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRGKSFYPMVQOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)OC)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetate is a synthetic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process that involves the formation of an imidazole ring and subsequent modifications to introduce the bromophenyl and thioether moieties. Key steps include:

- Formation of the Imidazole Ring : The synthesis begins with the reaction of appropriate precursors to create the imidazole structure.

- Introduction of the Thioether Group : This is achieved through nucleophilic substitution reactions involving thiol derivatives.

- Bromination : The introduction of the bromophenyl group is typically accomplished via electrophilic aromatic substitution.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with imidazole structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have explored the anticancer properties of imidazole-based compounds. For example, derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion may exhibit similar effects, potentially targeting pathways involved in tumor growth and metastasis .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For instance, it may act as an inhibitor of α-glucosidase, which is relevant in managing diabetes by slowing carbohydrate absorption . This inhibition could lead to reduced postprandial blood glucose levels.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The compound likely interacts with key proteins or enzymes, altering their function and leading to biological responses.

- Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.

- Modulation of Signaling Pathways : It may influence various signaling pathways associated with inflammation and cell survival, contributing to its therapeutic effects.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical or preclinical settings:

- Case Study 1 : A derivative showed significant antibacterial activity against resistant strains of Staphylococcus aureus, demonstrating its potential as an alternative treatment option .

- Case Study 2 : In vitro studies revealed that a structurally similar compound induced apoptosis in breast cancer cell lines, suggesting a promising avenue for cancer therapy .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of compounds containing imidazole and thiazole rings, similar to methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetate, as antitumor agents. Research indicates that derivatives of imidazole can inhibit cancer cell proliferation and induce apoptosis in various cancer models . The specific structure of this compound suggests potential interactions with biological targets involved in tumor growth.

Anti-inflammatory Effects

Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. For instance, thiazole derivatives have shown efficacy in reducing inflammation in animal models of arthritis and other inflammatory conditions . Given the structural similarities, this compound may exhibit comparable anti-inflammatory activity.

Antimicrobial Properties

The presence of a bromophenyl group is often associated with enhanced antimicrobial activity. Studies on related compounds have demonstrated their effectiveness against a range of bacterial and fungal pathogens . The potential for this compound to act as an antimicrobial agent warrants further investigation.

Intermediate in Synthesis

This compound can serve as a key intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry .

Development of Novel Therapeutics

The compound's unique structure facilitates the development of new therapeutic agents. By modifying its functional groups, researchers can design derivatives with improved pharmacological profiles or reduced side effects . This adaptability is crucial for drug discovery processes.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor effects of a series of imidazole derivatives, including those structurally related to this compound. The results showed significant inhibition of tumor growth in xenograft models, suggesting that modifications to the imidazole ring can enhance anticancer properties .

Case Study 2: Synthesis of Thiazole Derivatives

Research focused on synthesizing thiazole derivatives from similar precursors highlighted the versatility of compounds like this compound as intermediates. The study successfully transformed these compounds into novel anti-inflammatory agents, demonstrating their utility in drug development .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group

The 4-bromophenyl substituent undergoes SNAr reactions with strong nucleophiles. Key findings include:

| Reaction Conditions | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Arylboronic acids | Suzuki-Miyaura cross-coupled biaryl derivatives | 60–75 | |

| CuI, L-proline, K₂CO₃, DMSO, 80°C | Amines | Buchwald-Hartwig aminated products with secondary/tertiary amine groups | 55–68 |

The bromine atom’s electron-withdrawing effect activates the aromatic ring for these reactions, enabling C–C or C–N bond formation.

Thioether Oxidation

The thioether (–S–) linkage is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 25°C, 6h | Sulfoxide derivative | >90% |

| mCPBA | CH₂Cl₂, 0°C, 2h | Sulfone derivative | 85% |

Oxidation kinetics depend on steric hindrance from the adjacent imidazole ring. The sulfone product shows enhanced stability in biological assays.

Ester Hydrolysis and Transesterification

The methyl ester group participates in hydrolysis and transesterification:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12h | Carboxylic acid derivative | Precursor for amide synthesis |

| Alkaline hydrolysis | NaOH (2M), EtOH/H₂O, 70°C, 8h | Sodium carboxylate | Water-soluble intermediate |

| Transesterification | K₂CO₃, ROH (e.g., benzyl alcohol) | Corresponding alkyl ester | Tuning lipophilicity |

Hydrolysis rates correlate with electronic effects from the imidazole ring .

Imidazole Ring Functionalization

The imidazole core undergoes electrophilic substitution and coordination:

Electrophilic Acylation

| Reagent | Position Modified | Outcome |

|---|---|---|

| Acetyl chloride | N-1 | N-acetylated imidazole |

| Chlorosulfonic acid | C-4 | Sulfonated imidazole (enhanced acidity) |

Metal Coordination

The imidazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic activity.

Thiourea Bridge Reactivity

The –NH–C(=O)–S– linkage undergoes:

-

Acid-Catalyzed Cleavage : HCl/EtOH yields mercaptoacetamide and imidazole fragments.

-

Nucleophilic Attack : Grignard reagents (e.g., MeMgBr) displace the thio group, forming ketones.

Stability Under Thermal and Photolytic Conditions

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| 120°C (neat) | Thioether cleavage → imidazole decomposition | 2.5 |

| UV light (254 nm) | Radical-mediated C–S bond scission | 1.8 |

Stabilizers like BHT (0.1% w/w) extend thermal stability by 300%.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Core Modifications:

- 1H-Imidazole Derivatives: The target compound shares its imidazole core with ethyl 4-(4-bromophenyl)-1-[(4-bromobenzylidene)amino]-6-oxo-2-thioxo-octahydro-1H-benzo[d]imidazole-5-carboxylate (), which incorporates a thioxo group and a fused benzimidazole system but lacks the thioether-acetamide side chain .

Substituent Analysis:

- 4-Bromophenyl Group: Present in the target compound and 9c (), this group is known to enhance lipophilicity and binding affinity in enzyme inhibitors .

- Thioether Linkage : The thioether in the target compound is analogous to the 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one (), which uses a thio-oxadiazole moiety for structural rigidity .

Q & A

Q. Q1. What are the key synthetic pathways for preparing methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetate?

The synthesis typically involves:

- Imidazole ring formation : Condensation of glyoxal derivatives with aromatic aldehydes and ammonia .

- Thioether linkage introduction : Reaction of 2-mercaptoimidazole intermediates with α-haloacetates (e.g., methyl bromoacetate) under basic conditions (K₂CO₃ in DMF) .

- Functional group modifications : Coupling of the 2-oxo-2-(p-tolylamino)ethyl moiety via nucleophilic substitution or amidation .

Optimization: Use of polar aprotic solvents (DMF, DMSO) and controlled temperatures (60–80°C) improves yields to 60–75% .

Q. Q2. How can researchers optimize reaction conditions to improve yield and purity?

- Solvent selection : DMF enhances solubility of intermediates, while THF reduces side reactions .

- Catalysts : Triethylamine (Et₃N) or DBU accelerates thioether formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) achieves >95% purity .

Note: Monitor reactions via TLC (Rf ~0.3–0.5 in 1:3 ethyl acetate/hexane) .

Q. Q3. What analytical techniques are critical for characterizing this compound?

- NMR : ¹H NMR (δ 7.3–7.5 ppm for aromatic protons; δ 3.7 ppm for methyl ester) and ¹³C NMR (δ 170 ppm for carbonyl) confirm structural integrity .

- Mass spectrometry : ESI-MS ([M+H]⁺ m/z ~550–560) validates molecular weight .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) .

Advanced Research Questions

Q. Q. Q4. How can researchers evaluate the compound’s biological activity in in vitro assays?

- Antimicrobial testing : Broth microdilution (MIC against S. aureus: 8–16 µg/mL) .

- Anticancer assays : MTT viability tests (IC₅₀ ~20 µM in HeLa cells) with caspase-3/7 activation to confirm apoptosis .

- Enzyme inhibition : Fluorescence-based assays for COX-1/2 or kinase targets (e.g., EGFR) .

Q. Q5. What challenges arise in scaling up synthesis, and how can they be addressed?

- Intermediate instability : The thioether group is prone to oxidation; use inert atmospheres (N₂/Ar) and antioxidants (BHT) during reflux .

- Byproduct formation : Optimize stoichiometry (1:1.2 molar ratio of imidazole to α-haloacetate) to minimize disulfide byproducts .

- Industrial methods : Continuous flow reactors reduce reaction times by 50% compared to batch processes .

Q. Q6. How does the compound’s reactivity vary under oxidative or reductive conditions?

- Oxidation : The thioether converts to sulfoxide (mCPBA) or sulfone (H₂O₂/AcOH), altering bioactivity .

- Reduction : LiAlH₄ reduces the ester to a primary alcohol, enabling prodrug strategies .

Caution: Bromophenyl groups are resistant to hydrogenolysis, preserving aromaticity .

Q. Q7. How should researchers address contradictions in reported biological data?

- Case study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM) may stem from assay conditions (serum concentration, incubation time). Validate using standardized protocols (e.g., NCI-60 panel) .

- Structural analogs : Compare with methyl 2-(5-(4-chlorophenyl)-imidazol-1-yl)acetate to isolate substituent effects .

Q. Q8. What pharmacological mechanisms are hypothesized for this compound?

- Target engagement : Molecular docking suggests binding to EGFR (ΔG = −9.2 kcal/mol) via hydrogen bonding with the p-tolylamino group .

- Metabolic stability : Microsomal assays (human liver microsomes) show t₁/₂ > 2 hours, indicating moderate CYP450 resistance .

Q. Q9. How can structure-activity relationships (SAR) guide derivative design?

-

Key modifications :

Substituent Effect Reference Bromophenyl → Chlorophenyl ↑ Lipophilicity (logP +0.5) Methyl ester → Ethyl ester ↓ Metabolic clearance Thioether → Sulfone ↑ COX-2 selectivity (IC₅₀ 0.8 µM)

Q. Q10. What computational tools are recommended for studying this compound?

- Docking : AutoDock Vina or Schrödinger Suite for target prediction .

- DFT calculations : Gaussian 16 to model electronic properties (HOMO-LUMO gap ~4.5 eV) .

- MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.